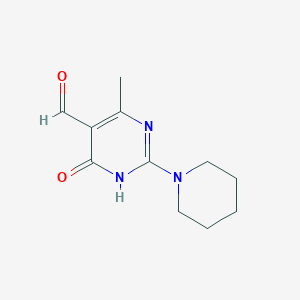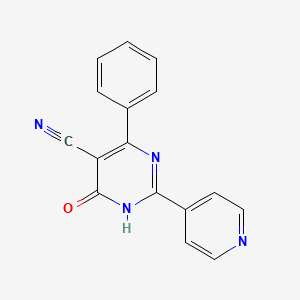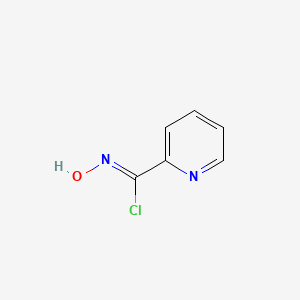![molecular formula C10H12N2O3S B1417509 3-[(1,1-二氧化-1,2-苯并噻唑-3-基)氨基]丙醇-1 CAS No. 68287-29-6](/img/structure/B1417509.png)
3-[(1,1-二氧化-1,2-苯并噻唑-3-基)氨基]丙醇-1
描述
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol (DOBT) is an organic compound that has a wide range of applications in scientific research. It has been used in a variety of biochemical and physiological experiments, and has been found to have a number of advantages and limitations.
科学研究应用
Kv1.3 离子通道抑制
已合成了一系列 3-[(1,1-二氧化-1,2-苯并噻唑-3-基)氨基]丙醇-1 的类似物,并证明了它们对 Kv1.3 离子通道具有有效的抑制活性。值得注意的是,8b 等化合物在 IonWorks 膜片钳试验条件下显示出与已知的 Kv1.3 抑制剂相似的效力,使其成为进一步研究和潜在治疗应用的有希望的候选者 (Haffner 等人,2010).
潜在的 H3 受体拮抗剂
源自 this compound 的化合物已被探索其作为 H3 受体拮抗剂的潜力。这项研究很重要,因为 H3 拮抗作用与治疗阿尔茨海默病、抑郁症、癫痫、精神分裂症和其他中枢神经系统疾病等疾病有关。这些研究的对接结果显示出前景,特别是对于 RM-7 等化合物,在 H3 受体拮抗作用方面 (Rahmani 等人,2014).
新型去甲肾上腺素抑制剂的开发
对 this compound 的修饰研究导致了新型选择性去甲肾上腺素抑制剂的发现。这些化合物已在急性、炎症性和神经性疼痛模型中显示出潜力。一个例子是化合物 WYE-114152,它在大鼠模型中显示出疗效和良好的药代动力学特征,表明其在疼痛管理中的潜力 (O'Neill 等人,2011).
抗菌活性
已合成了一些 this compound 的衍生物,并评估了它们对细菌的生物活性。某些化合物对枯草芽孢杆菌等特定菌株表现出显着的活性,表明它们作为抗菌剂的潜力 (Zia-ur-Rehman 等人,2006).
缓蚀
苯并噻唑衍生物,包括与 this compound 相关的衍生物,已被研究其缓蚀作用。这些研究发现,此类化合物提供了增强的稳定性和更高的钢腐蚀抑制效率,使其成为可行的缓蚀剂 (胡等人,2016).
作用机制
Target of Action
The primary target of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol is the Kv1.3 ion channel . Kv1.3 is a voltage-gated potassium channel that plays a crucial role in the regulation of the membrane potential and the excitability of cells.
Mode of Action
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol: interacts with its target, the Kv1.3 ion channel, by binding to it and inhibiting its function . This inhibition results in changes to the membrane potential and the excitability of the cells.
Biochemical Pathways
The inhibition of the Kv1.3 ion channel by 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol affects the potassium ion flow across the cell membrane . This disruption can lead to downstream effects on various biochemical pathways, particularly those involved in cell signaling and neurotransmission.
Result of Action
The molecular and cellular effects of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol ’s action are primarily related to its inhibition of the Kv1.3 ion channel . By inhibiting this channel, the compound disrupts the normal flow of potassium ions, which can affect various cellular processes, including cell signaling and neurotransmission.
生化分析
Biochemical Properties
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as Kv1.3 ion channels, which are involved in cellular signaling pathways . The interaction between 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol and these enzymes can lead to changes in cellular function and metabolism.
Cellular Effects
The effects of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of Kv1.3 ion channels, which play a crucial role in the regulation of immune cell function . By inhibiting these channels, 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol can alter immune responses and potentially provide therapeutic benefits in autoimmune diseases.
Molecular Mechanism
At the molecular level, 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol exerts its effects through specific binding interactions with biomolecules. This compound binds to the Kv1.3 ion channels, leading to their inhibition . The inhibition of these channels results in changes in cellular signaling and gene expression, ultimately affecting cellular function. Additionally, 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, making it suitable for long-term studies. Its degradation products and their potential effects on cellular function need to be further investigated to ensure its safety and efficacy in therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol vary with different dosages in animal models. Studies have shown that at lower dosages, this compound can effectively inhibit Kv1.3 ion channels without causing significant adverse effects At higher dosages, toxic effects may be observed, indicating the importance of determining the optimal dosage for therapeutic use
Metabolic Pathways
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound may affect metabolic flux and metabolite levels, leading to changes in cellular function . Understanding the metabolic pathways of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol is crucial for its potential use in therapeutic applications.
Transport and Distribution
The transport and distribution of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol within cells and tissues are essential for its biological activity. This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c13-7-3-6-11-10-8-4-1-2-5-9(8)16(14,15)12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCQCCRYWDLSLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCCO)NS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1417427.png)
![2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417429.png)
![4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one](/img/structure/B1417431.png)
![2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1417432.png)
![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(hydroxyamino)-1,3-thiazol-4(5H)-one](/img/structure/B1417433.png)






![4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1417445.png)
![2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B1417446.png)

